molecular formula C20H23N3O B5943190 (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol

(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol

Cat. No.: B5943190
M. Wt: 321.4 g/mol
InChI Key: BYNQYRZOWYKYGQ-RBUKOAKNSA-N
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Description

(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a naphthalene group and a methylimidazole moiety. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be constructed through cyclization reactions.

    Introduction of the Naphthalene Group: This step may involve Friedel-Crafts alkylation or acylation to attach the naphthalene moiety to the piperidine ring.

    Attachment of the Methylimidazole Moiety: This can be achieved through nucleophilic substitution reactions, where the imidazole ring is introduced to the piperidine structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the naphthalene moiety.

    Reduction: Reduction reactions could be used to modify the imidazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially for modifying the imidazole or naphthalene groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, the compound might be investigated for its pharmacological properties, such as binding to specific receptors or enzymes, and its potential therapeutic effects.

Industry

Industrially, the compound could find applications in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-phenylpiperidin-3-ol: Similar structure but with a phenyl group instead of a naphthalene moiety.

    (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-benzylpiperidin-3-ol: Features a benzyl group instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene group in (3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol might confer unique properties, such as increased hydrophobicity or specific binding interactions, distinguishing it from similar compounds.

Properties

IUPAC Name

(3S,4S)-1-[(1-methylimidazol-2-yl)methyl]-4-naphthalen-2-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c1-22-11-9-21-20(22)14-23-10-8-18(19(24)13-23)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,9,11-12,18-19,24H,8,10,13-14H2,1H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNQYRZOWYKYGQ-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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